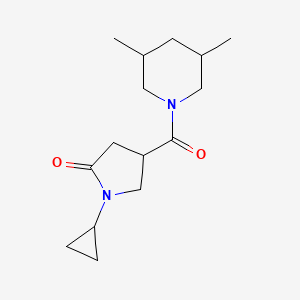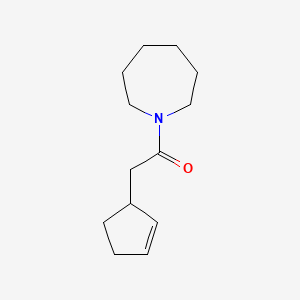
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBD-150, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide acts as a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP. This interaction is critical for the activation of STAT3-mediated gene transcription, which is involved in various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting this interaction, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can effectively block the downstream signaling pathway and prevent the activation of STAT3-mediated gene transcription.
Biochemical and Physiological Effects: N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 signaling pathways. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can improve cognitive function and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
実験室実験の利点と制限
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for lab experiments such as its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations such as its poor solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the potential therapeutic applications of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
合成法
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with 2,3-dihydro-1-benzofuran-2-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification with column chromatography.
科学的研究の応用
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-10-11-4-3-7-16-9-11)14-8-12-5-1-2-6-13(12)19-14/h1-7,9,14H,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDLASAWABGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)

